2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a unique combination of benzodioxepin and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring and the benzimidazole ring, followed by their coupling through an acetamide linkage.
Formation of Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with epoxides under acidic or basic conditions.
Formation of Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, often under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxepin and benzimidazole intermediates through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 7-(2,4-dichlorobenzyl)oxy-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide lies in its combined structural features of benzodioxepin and benzimidazole rings, along with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H16F3N3O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)18-24-13-4-3-12(10-14(13)25-18)23-17(26)9-11-2-5-15-16(8-11)28-7-1-6-27-15/h2-5,8,10H,1,6-7,9H2,(H,23,26)(H,24,25) |
InChI Key |
WGDCDBXYXCYTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F)OC1 |
Origin of Product |
United States |
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